N-(4-Pyridin-4-YL-1,3-thiazol-2-YL)benzene-1,4-diamine hydrobromide
Overview
Description
N-(4-Pyridin-4-YL-1,3-thiazol-2-YL)benzene-1,4-diamine hydrobromide is a complex organic compound with the molecular formula C14H13BrN4S . This compound is known for its unique structure, which includes a pyridine ring, a thiazole ring, and a benzene ring, making it a versatile molecule in various chemical reactions and applications .
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazoles, in general, are known for their planar structure and aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution , which could potentially interact with its targets.
Biochemical Pathways
Thiazoles have been found to affect various biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially impact the bioavailability of the compound.
Result of Action
Thiazoles have been found to exhibit diverse biological activities , which could result in various molecular and cellular effects.
Action Environment
The solubility properties of thiazoles could potentially be influenced by environmental factors such as pH and temperature.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Pyridin-4-YL-1,3-thiazol-2-YL)benzene-1,4-diamine hydrobromide typically involves the reaction of 4-pyridinyl-1,3-thiazole with benzene-1,4-diamine in the presence of hydrobromic acid . The reaction conditions often require controlled temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or ethanol to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for temperature and pH control is crucial to maintain the consistency of the product .
Chemical Reactions Analysis
Types of Reactions
N-(4-Pyridin-4-YL-1,3-thiazol-2-YL)benzene-1,4-diamine hydrobromide undergoes various chemical reactions, including:
Common Reagents and Conditions
Substitution: Hydroxide ions, cyanide ions; reactions often carried out in polar solvents like water or methanol.
Major Products Formed
Oxidation: Corresponding oxides and hydroxylated derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted benzene derivatives with various functional groups.
Scientific Research Applications
N-(4-Pyridin-4-YL-1,3-thiazol-2-YL)benzene-1,4-diamine hydrobromide has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
4-(Pyridin-4-yl)thiazol-2-amine: Shares the thiazole and pyridine rings but lacks the benzene-1,4-diamine moiety.
N1,N1,N4,N4-Tetra(pyridin-4-yl)benzene-1,4-diamine: Contains multiple pyridine rings and a benzene core, similar in structure but different in functional groups.
Uniqueness
N-(4-Pyridin-4-YL-1,3-thiazol-2-YL)benzene-1,4-diamine hydrobromide is unique due to its combination of pyridine, thiazole, and benzene rings, which confer distinct chemical properties and reactivity . This structural uniqueness makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
4-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzene-1,4-diamine;hydrobromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4S.BrH/c15-11-1-3-12(4-2-11)17-14-18-13(9-19-14)10-5-7-16-8-6-10;/h1-9H,15H2,(H,17,18);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMAYVHOFWBMQQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)NC2=NC(=CS2)C3=CC=NC=C3.Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1052530-79-6 | |
Record name | 1,4-Benzenediamine, N1-[4-(4-pyridinyl)-2-thiazolyl]-, hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1052530-79-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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